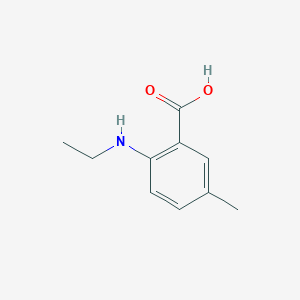

2-(Ethylamino)-5-methylbenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(ethylamino)-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-11-9-5-4-7(2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEOAXDWSOBKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500882 | |

| Record name | 2-(Ethylamino)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-17-1 | |

| Record name | 2-(Ethylamino)-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54675-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylamino)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylamino 5 Methylbenzoic Acid and Its Structural Analogs

De Novo Synthesis Strategies for 2-(Ethylamino)-5-methylbenzoic Acid

De novo synthesis refers to the construction of a target molecule from simpler, more readily available starting materials through a sequence of reactions. While specific literature for a complete de novo synthesis of this compound is not prevalent, a plausible multi-step reaction sequence can be proposed based on established organic chemistry principles.

Multi-Step Reaction Sequences and Strategic Bond Formations

A hypothetical de novo synthesis could commence from a simple toluene (B28343) derivative, such as 4-methylacetophenone. The key strategic bond formations would involve the introduction of the carboxylic acid and the ethylamino group at the appropriate positions on the aromatic ring.

A possible synthetic route could be:

Nitration: The starting material, 4-methylacetophenone, can undergo electrophilic nitration to introduce a nitro group onto the aromatic ring. The directing effects of the methyl and acetyl groups would need to be carefully considered to achieve the desired regiochemistry.

Oxidation: The acetyl group can be oxidized to a carboxylic acid. This transformation is a common step in the synthesis of benzoic acid derivatives.

Reduction: The nitro group is then reduced to an amino group, forming 2-amino-5-methylbenzoic acid.

N-Ethylation: The final step would be the selective ethylation of the amino group to yield the target compound, this compound.

Stereoselective and Regioselective Synthesis Approaches

Regioselectivity is a critical consideration throughout the de novo synthesis. The substitution pattern on the starting material will dictate the position of the incoming functional groups. In the proposed synthesis from 4-methylacetophenone, the directing effects of the existing substituents must be harnessed to achieve the desired 2-amino-5-methyl substitution pattern. Modern synthetic methods, such as directed ortho-metalation, can offer high regioselectivity in the functionalization of aromatic rings. researchgate.net Stereoselectivity is not a factor in the synthesis of this compound itself, as it is an achiral molecule. However, for the synthesis of chiral structural analogs, stereoselective methods would be essential.

Synthesis via Functionalization of Precursors and Related Compounds

A more direct and common approach to synthesizing this compound is through the functionalization of a pre-existing aminobenzoic acid derivative.

Derivatization from 2-Amino-5-methylbenzoic Acid

The most logical precursor for the synthesis of this compound is 2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid. google.comharvard.edu This compound is commercially available and provides a direct scaffold for the introduction of the ethyl group.

The introduction of the ethyl group onto the nitrogen atom of 2-amino-5-methylbenzoic acid can be achieved through several N-alkylation protocols.

Direct N-Alkylation with Ethyl Halides: A straightforward method involves the direct alkylation of the amino group with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. A general procedure for the N-alkylation of aminobenzoic acids involves reacting the aminobenzoic acid with the alkylating agent in the presence of a base like potassium carbonate. nih.govtandfonline.com While this method is direct, it can sometimes lead to a mixture of mono- and di-alkylated products, as well as O-alkylation of the carboxylic acid. Careful control of reaction conditions is necessary to favor the desired mono-N-alkylation.

Reductive Amination: An alternative and often more selective method for N-alkylation is reductive amination. This two-step, one-pot reaction involves the condensation of the primary amine (2-amino-5-methylbenzoic acid) with an aldehyde (acetaldehyde) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. harvard.eduyoutube.combu.eduresearchgate.net Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. harvard.eduorganic-chemistry.org This method often provides higher yields and better selectivity for the mono-alkylated product compared to direct alkylation.

Modern Cross-Coupling Methods: Advanced catalytic methods such as the Buchwald-Hartwig amination and the Ullmann condensation can also be employed for the synthesis of N-aryl and N-alkyl amines. nih.govnih.govekb.eg The Buchwald-Hartwig reaction utilizes a palladium catalyst to couple an amine with an aryl halide. In the context of synthesizing the target molecule, this would involve reacting 2-bromo-5-methylbenzoic acid with ethylamine (B1201723) in the presence of a palladium catalyst and a suitable ligand. The Ullmann condensation, a copper-catalyzed reaction, can also be used to form the C-N bond between an aryl halide and an amine.

Table of Research Findings for N-Alkylation of Aminobenzoic Acid Derivatives

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 4-(Ethylamino)benzoic acid | 4-Aminobenzoic acid | Ethyl iodide, K2CO3, DMF, 80°C | 75 | nih.govtandfonline.com |

| 4-(Propylamino)benzoic acid | 4-Aminobenzoic acid | Propyl iodide, K2CO3, DMF, 80°C | 72 | nih.govtandfonline.com |

| 4-(Butylamino)benzoic acid | 4-Aminobenzoic acid | Butyl iodide, K2CO3, DMF, 80°C | 78 | nih.govtandfonline.com |

Halogenation and Cross-Coupling Reactions at Aromatic Positions

The introduction of halogens onto the aromatic ring of benzoic acid derivatives is a critical step for subsequent cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile route to a wide array of structural analogs.

Halogenation:

The chlorination of 2-amino-3-methylbenzoic acid can be achieved using reagents like cyanuric chloride. patsnap.com One patented method describes the reaction of 2-amino-3-methylbenzoic acid with cyanuric chloride in a suitable solvent to produce 2-amino-5-chloro-3-methylbenzoic acid. patsnap.com Another approach involves the use of dichlorohydantoin in N,N-dimethylformamide. google.com

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Kumada reactions, are powerful tools for functionalizing halogenated benzoic acid derivatives. acs.orgwikipedia.org The carboxylate group itself can act as a directing group, influencing the regioselectivity of the coupling reaction. acs.orgnih.govacs.org For instance, the carboxylate anion can direct ortho-substitution with high selectivity. acs.orgacs.org The choice of solvent, base, and phosphine (B1218219) ligands can reverse this directing effect, favoring para-substitution. acs.orgacs.org

Copper-mediated cross-coupling reactions also offer a valuable alternative for the amination of bromobenzoic acids. nih.gov This method can be performed without the need for protecting the carboxylic acid group and is effective for coupling with both aliphatic and aromatic amines. nih.gov

Here is an interactive data table summarizing various cross-coupling reactions:

Side-Chain and Ring Modifications through Advanced Organic Transformations

Modifications to the side chains and the aromatic ring of benzoic acid derivatives are crucial for synthesizing analogs with diverse properties.

Side-Chain Modifications:

A common side-chain modification is the oxidation of alkyl groups attached to the benzene (B151609) ring. libretexts.orgleah4sci.comyoutube.comyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert an alkyl side chain into a carboxylic acid group, provided there is at least one benzylic hydrogen. libretexts.orgyoutube.comyoutube.com This reaction is useful for preparing substituted benzoic acids. libretexts.org For instance, the oxidation of a methyl group on a tolyl-substituted 1,2,4-oxadiazole (B8745197) ring can selectively produce the corresponding benzoic acid. researchgate.net

Ring Modifications:

Ring hydrogenation is a key transformation that converts aromatic benzoic acids into their cyclohexanecarboxylic acid counterparts. researchgate.net This can be achieved using transition metal catalysts, such as rhodium on carbon (Rh/C), often in supercritical carbon dioxide as a medium. researchgate.net The use of supercritical CO2 can enhance the reaction rate at relatively low temperatures. researchgate.net

Investigation of Reaction Mechanisms in Synthetic Pathways

Understanding the mechanisms of the reactions involved in the synthesis of this compound and its analogs is fundamental to optimizing reaction conditions and improving yields.

Mechanistic Elucidation of Key Transformations (e.g., nucleophilic aromatic substitution, amination)

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is a primary mechanism for introducing amine groups onto an aromatic ring. wikipedia.orgmasterorganicchemistry.comchadsprep.com This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comgovtpgcdatia.ac.in The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate and accelerates the reaction. wikipedia.orgmasterorganicchemistry.com

Another, less common, mechanism is the elimination-addition (benzyne) mechanism, which involves the formation of a highly reactive benzyne (B1209423) intermediate. chadsprep.comgovtpgcdatia.ac.inyoutube.com

Amination:

Reductive amination is an efficient method for synthesizing amines from carbonyl compounds. wikipedia.orgchemistrytalk.org The reaction begins with the formation of a hemiaminal, followed by dehydration to an imine or iminium ion, which is then reduced to the amine. wikipedia.orgnih.gov The pH of the reaction medium is a critical parameter, influencing the reaction pathway and equilibria. rsc.org

Late-stage amination of complex benzoic acids can also be achieved through directed C-H activation using an iridium catalyst. nih.gov This method allows for the direct introduction of an amino group ortho to the carboxylic acid. nih.gov

Kinetic and Thermodynamic Aspects of Synthetic Reactions

The efficiency and outcome of synthetic reactions are governed by their kinetic and thermodynamic parameters.

Kinetics:

Kinetic studies of esterification of benzoic acid have shown the reaction to be first order with respect to the benzoic acid. dnu.dp.uaresearchgate.net The rate constants for both the forward and reverse reactions, as well as the activation energies, can be determined experimentally. dnu.dp.uaresearchgate.net For instance, the activation energies for the esterification of benzoic acid with 1-butyl alcohol have been calculated to be 58.40 kJ·mol⁻¹ for the forward reaction and 57.70 kJ·mol⁻¹ for the reverse reaction. dnu.dp.uaresearchgate.net

The kinetics of the reaction of benzoic acid with various radicals have also been studied, providing insights into its atmospheric degradation. nih.gov

Thermodynamics:

The thermodynamics of amination reactions involving metal amides have also been investigated, with entropy and enthalpy changes determined using the van't Hoff equation. researchgate.net

Here is an interactive data table summarizing kinetic and thermodynamic data for relevant reactions:

Computational Chemistry and Theoretical Insights into 2 Ethylamino 5 Methylbenzoic Acid

Reaction Mechanism Investigations via Computational Approaches

Solvent Effects Modeling in Reaction Dynamics

The chemical environment plays a crucial role in the kinetics and thermodynamics of a reaction. Solvent molecules can stabilize or destabilize reactants, products, and transition states, thereby altering reaction rates and pathways. Computational chemistry offers powerful tools to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models. wikipedia.org

Implicit Solvent Models (Continuum Models)

Implicit solvent models treat the solvent as a continuous, structureless medium characterized by its bulk properties, such as the dielectric constant. numberanalytics.com This approach is computationally efficient and provides a good first approximation of solvent effects, particularly for non-specific solute-solvent interactions. wikipedia.orggithub.io The solute molecule is placed in a cavity within this dielectric continuum, and the interaction between the solute and the solvent is calculated based on the polarization of the continuum by the solute's charge distribution. numberanalytics.com

Several popular implicit solvent models are available in computational chemistry packages:

Polarizable Continuum Model (PCM): One of the most widely used methods, PCM calculates the solvation free energy as a sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.orguni-muenchen.de The solute cavity is typically constructed from a union of atom-centered spheres. q-chem.com Different variations of PCM exist, such as the Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (C-PCM). numberanalytics.comwikipedia.org

COSMO (Conductor-like Screening Model): This model approximates the dielectric continuum with a conducting medium, which simplifies the calculation of surface charges and reduces errors associated with charge penetration outside the cavity. wikipedia.org

SMD (Solvation Model based on Density): The SMD model is a universal solvation model that uses the full solute electron density to calculate the electrostatic interactions with the continuum. nih.govacs.org It also includes terms for cavity-dispersion-solvent structure, which are parameterized based on experimental solvation free energies for a large set of neutral and charged solutes. acs.org This model has been shown to be effective for a wide range of solvents and functional groups. nih.gov

For a hypothetical reaction involving 2-(Ethylamino)-5-methylbenzoic acid, such as a proton transfer or a cyclization reaction, these models could be used to calculate the free energy of activation in different solvents. The results would provide insights into how solvent polarity influences the reaction rate.

Illustrative Data Table: Predicted Activation Free Energy (ΔG‡) for a Hypothetical Reaction of this compound in Various Solvents using Implicit Models

| Solvent | Dielectric Constant (ε) | Predicted ΔG‡ (kcal/mol) using PCM | Predicted ΔG‡ (kcal/mol) using SMD |

| Cyclohexane | 2.0 | 25.8 | 26.1 |

| Dichloromethane | 8.9 | 22.5 | 22.9 |

| Acetone | 20.7 | 20.1 | 20.5 |

| Acetonitrile | 35.7 | 19.5 | 19.9 |

| Water | 78.4 | 18.2 | 18.7 |

Note: This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound. The trend of decreasing activation energy with increasing solvent polarity is a common observation for reactions where the transition state is more polar than the reactants.

Explicit Solvent Models

Explicit solvent models provide a more detailed and physically realistic picture by treating individual solvent molecules. wikipedia.org These simulations, typically performed using molecular dynamics (MD) or Monte Carlo (MC) methods, can capture specific solute-solvent interactions such as hydrogen bonding. wikipedia.orggithub.io This level of detail is crucial when solvent molecules are directly involved in the reaction mechanism or form strong, specific interactions with the solute. rsc.org

In the context of this compound, the amino and carboxylic acid groups are capable of forming hydrogen bonds with protic solvents like water or ethanol. An explicit solvent model would be necessary to accurately describe the structure of the solvation shell around these functional groups and its impact on reactivity. mdpi.comunifi.it

However, the computational cost of explicit solvent simulations is significantly higher than that of implicit models due to the large number of solvent molecules that need to be included to mimic the bulk solvent environment. github.io

Hybrid Implicit-Explicit Models

To balance accuracy and computational cost, hybrid models can be employed. In this approach, a few solvent molecules are treated explicitly, typically those in the first solvation shell that have the most significant interactions with the solute, while the rest of the solvent is represented by a continuum model. wikipedia.org This method is particularly useful for studying reactions where specific hydrogen bonds play a key role. rsc.org

For this compound in an aqueous solution, a hybrid model could explicitly include a few water molecules hydrogen-bonded to the amino and carboxyl groups, all embedded within a polarizable continuum representing the bulk water.

Research Findings from Analogous Systems

Studies on benzoic acid and its derivatives have shown that solubility and solvation thermodynamics are significantly influenced by the solvent composition, for instance, in ethanol-water mixtures. jbiochemtech.com Molecular dynamics simulations of benzoic acid complexes with proteins have highlighted the importance of hydrogen bonding and hydrophobic interactions in their stability. nih.gov

Furthermore, computational investigations of aromatic amino acids, which share structural motifs with the subject compound, have revealed the importance of π-π stacking interactions and hydrogen bonding in their self-assembly and interaction with other molecules. researchgate.netnii.ac.jprsc.org Molecular dynamics simulations of these systems have provided insights into the free energy landscapes of their association in various solvents. unifi.it

These findings underscore the importance of considering both specific interactions and bulk solvent effects when modeling the behavior of molecules like this compound in solution. The choice of the solvent model will depend on the specific chemical question being addressed and the required balance between accuracy and computational feasibility.

Advanced Spectroscopic Characterization of 2 Ethylamino 5 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. For 2-(ethylamino)-5-methylbenzoic acid, while extensive dedicated experimental data is not widely published, a thorough understanding of its structure can be inferred from the well-established principles of NMR and data from closely related analogs.

Comprehensive ¹H and ¹³C NMR Assignments

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to each unique nucleus in the molecule.

¹H NMR: The proton spectrum would be expected to show distinct resonances for the aromatic protons, the ethyl group protons, the methyl group protons, and the acidic proton of the carboxylic acid, as well as the amine proton. The aromatic protons on the benzene (B151609) ring would appear as a set of coupled multiplets in the range of approximately 6.5-8.0 ppm. The chemical shift of the acidic proton is typically broad and can vary significantly depending on the solvent and concentration, appearing far downfield. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. The methyl group attached to the aromatic ring would appear as a singlet.

¹³C NMR: The carbon spectrum would display signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum, typically around 170 ppm. The aromatic carbons would resonate in the 110-150 ppm region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. The carbons of the ethyl and methyl substituents would appear in the upfield region of the spectrum.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | ~172 |

| Aromatic C-H (H-3) | ~6.6 (d) | ~112 |

| Aromatic C-H (H-4) | ~7.2 (dd) | ~125 |

| Aromatic C-H (H-6) | ~7.8 (d) | ~118 |

| Ethyl -CH₂- | ~3.2 (q) | ~40 |

| Ethyl -CH₃ | ~1.3 (t) | ~14 |

| Ring -CH₃ | ~2.3 (s) | ~20 |

| Amine -NH- | Variable (broad s) | - |

| Aromatic C-1 | - | ~110 |

| Aromatic C-2 | - | ~150 |

| Aromatic C-5 | - | ~135 |

Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, q = quartet, t = triplet, s = singlet.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the ethyl group's methylene quartet and its methyl triplet. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the substitution pattern on the aromatic ring by showing correlations from the ring methyl protons to the adjacent quaternary carbons, and from the ethyl group protons to the C-2 carbon of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For example, a NOESY spectrum could show a correlation between the N-H proton and the protons of the ethyl group, or between the ethyl group protons and the aromatic proton at the 6-position, depending on the preferred conformation around the C-N bond.

Conformational Analysis via NMR Parameters

The conformation of the ethylamino group relative to the benzoic acid moiety can be investigated using NMR. The rotational barrier around the C(aryl)-N bond can influence the chemical shifts and coupling constants of the nearby protons. Variable temperature NMR studies could reveal information about the dynamics of this rotation. Furthermore, Nuclear Overhauser Effect (NOE) data can provide direct evidence for the through-space proximity of certain protons, helping to establish the predominant conformation in solution.

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) is a vital technique for studying the structure and dynamics of materials in their solid form, including the characterization of different polymorphic forms. nih.gov For this compound, ssNMR could be employed to identify and distinguish between different crystalline forms, which may exhibit distinct pharmacological or physicochemical properties. By analyzing the chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one can gain insights into the local environment of each carbon and proton in the crystal lattice, revealing subtle differences between polymorphs.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Detailed Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound would be a composite of the vibrations of its constituent functional groups.

O-H and N-H Stretching: A broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. docbrown.info The N-H stretching vibration of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is anticipated in the region of 1680-1710 cm⁻¹ in the IR spectrum. Its position can be influenced by hydrogen bonding.

C=C Stretching: Aromatic C=C stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration is expected around 1550-1650 cm⁻¹.

C-N and C-O Stretching: The C-N stretching vibration of the arylamine would appear in the 1250-1360 cm⁻¹ range. The C-O stretching of the carboxylic acid would be found between 1210 and 1320 cm⁻¹. docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and skeletal vibrations that are unique to the molecule.

Raman spectroscopy would provide complementary information. For instance, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C=O stretching is also Raman active. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of this compound. researchgate.netresearchgate.netnih.govaps.org

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H Stretch (Amine) | 3300-3500 | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=O Stretch (Carboxylic Acid) | 1680-1710 (strong) | 1680-1710 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| N-H Bend | 1550-1650 | Moderate |

| C-N Stretch | 1250-1360 | Moderate |

| C-O Stretch | 1210-1320 | Moderate |

Analysis of Intermolecular Interactions through Vibrational Shifts

The vibrational spectrum of this compound in the condensed phase is significantly influenced by intermolecular interactions, primarily hydrogen bonding. The presence of both a carboxylic acid group (-COOH) and a secondary amine group (-NH-) facilitates the formation of strong intermolecular hydrogen bonds.

Typically, carboxylic acids form cyclic dimers through hydrogen bonding between the hydroxyl proton of one molecule and the carbonyl oxygen of another. This interaction leads to a characteristic broad absorption band for the O-H stretching vibration in the infrared (IR) spectrum, usually centered in the 2500–3300 cm⁻¹ region. Furthermore, this dimerization affects the carbonyl (C=O) stretching frequency, which typically shifts to a lower wavenumber compared to a non-hydrogen-bonded carbonyl group.

Computational-Experimental Data Correlation for Vibrational Frequencies

A powerful approach for the detailed assignment of vibrational modes is the correlation of experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). chemicalbook.com For a molecule like this compound, calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). nist.gov

Theoretical calculations are performed on a single molecule in the gaseous phase, whereas experimental spectra are often recorded on a solid sample. This difference in phases and the inherent approximations in the computational method lead to discrepancies between the calculated and observed vibrational frequencies. hmdb.ca To improve agreement, calculated frequencies are often uniformly scaled with a specific factor (e.g., 0.961). hmdb.ca

The correlation is further solidified by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This allows for an unambiguous assignment of each experimental band. For instance, in a study on the related molecule 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a strong correlation between experimental and scaled theoretical wavenumbers was established, allowing for a detailed vibrational assignment. nist.gov

Table 1: Illustrative Correlation of Experimental and Calculated Vibrational Frequencies for an Analogous Benzoic Acid Derivative (Note: Data is for 2-amino-5-bromobenzoic acid and serves as an example of the correlation method.)

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (based on PED) |

| 3485 | 3487 | 3490 | NH₂ asymmetric stretch |

| 3380 | 3381 | 3385 | NH₂ symmetric stretch |

| 3070 | 3072 | 3075 | C-H aromatic stretch |

| 1680 | 1682 | 1685 | C=O stretch |

| 1620 | 1621 | 1625 | NH₂ scissoring |

| 1245 | 1247 | 1250 | C-O stretch, O-H in-plane bend |

This table demonstrates the typical correlation achieved in studies of similar molecules. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the benzene ring, which is conjugated with the carboxylic acid and ethylamino groups. The primary transitions anticipated are π→π* and n→π*.

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-intensity. The n→π* transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital and are generally of lower intensity. The ethylamino group acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase their intensity (a hyperchromic effect) compared to unsubstituted benzoic acid.

Analysis of Absorption Maxima and Molar Absorptivities

The UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit two or three main absorption bands. These correspond to different electronic transitions within the chromophore. The position of the absorption maximum (λmax) indicates the energy of the transition, while the molar absorptivity (ε) is a measure of its probability.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-Polar Solvent (Note: These are estimated values based on similarly substituted aromatic compounds.)

| Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

| ~210-230 | ~10,000 - 20,000 | π→π* (Benzene ring E2-band) |

| ~250-270 | ~5,000 - 15,000 | π→π* (Benzene ring B-band) |

| ~300-340 | ~1,000 - 5,000 | Intramolecular Charge Transfer (n→π*) |

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands upon changing the polarity of the solvent. This effect arises from differential solvation of the molecule's ground and excited electronic states.

For this compound, both the π→π* and n→π* transitions are expected to exhibit solvatochromism.

n→π Transitions:* These transitions often show a hypsochromic (blue) shift as solvent polarity increases. Polar, protic solvents can stabilize the non-bonding electrons on the nitrogen and oxygen atoms through hydrogen bonding, increasing the energy required for the n→π* transition.

π→π Transitions:* These transitions typically show a bathochromic (red) shift with increasing solvent polarity, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Studying these shifts in a range of solvents provides valuable information about the electronic structure and dipole moment changes upon excitation.

Table 3: Illustrative Solvatochromic Shifts for the Longest Wavelength Band of this compound (Note: The λmax values are hypothetical to demonstrate the solvatochromic effect.)

| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) | Shift Type |

| Hexane | 1.9 | ~340 | - |

| Chloroform | 4.8 | ~335 | Hypsochromic (Blue Shift) |

| Ethanol | 24.6 | ~328 | Hypsochromic (Blue Shift) |

| Water | 80.1 | ~320 | Hypsochromic (Blue Shift) |

Correlation with Computational UV-Vis Predictions

Theoretical predictions of electronic spectra can be achieved using Time-Dependent Density Functional Theory (TD-DFT). This computational method calculates the vertical excitation energies from the optimized ground state geometry, which correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum.

By comparing the computationally predicted spectrum with the experimental one, each absorption band can be assigned to a specific electronic transition (e.g., from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO)). This correlation helps validate the computational model and provides a deeper understanding of the molecule's electronic properties and the nature of its excited states.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a key technique for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 179.22 g/mol ), electron impact (EI) ionization would produce a molecular ion peak ([M]⁺˙) at m/z 179. The subsequent fragmentation would provide structural clues.

The fragmentation is dictated by the functional groups present: the carboxylic acid, the secondary amine, and the aromatic ring. Key expected fragmentation pathways include:

Loss of an Ethyl Radical: Alpha-cleavage at the bond between the nitrogen and the ethyl group is a common pathway for amines, resulting in the loss of a C₂H₅ radical (29 Da).

Loss of COOH: Cleavage of the bond between the aromatic ring and the carboxylic acid group would lead to the loss of a COOH radical (45 Da).

Loss of Water: A characteristic fragmentation for ortho-substituted benzoic acids is the loss of a water molecule (18 Da) involving the carboxylic acid proton and a hydrogen from the ortho-substituent.

Decarboxylation: Loss of CO₂ (44 Da) from the ion formed after losing a hydrogen atom.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (Note: These are predicted fragmentation pathways.)

| m/z Value | Proposed Fragment Ion | Formula of Loss |

| 179 | [C₁₀H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical |

| 150 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 134 | [M - COOH]⁺ | Loss of a carboxyl radical |

| 161 | [M - H₂O]⁺˙ | Loss of water |

| 120 | [M - C₂H₅ - CO]⁺ | Subsequent loss of CO from the m/z 150 fragment |

The relative abundance of these fragment ions creates a unique fingerprint that can be used to identify the compound and confirm its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different atomic compositions. chemicalbook.com For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes.

The molecular formula C₁₀H₁₃NO₂ allows for the calculation of a precise theoretical monoisotopic mass. This experimental value, when compared to the theoretical calculation, provides strong evidence for the compound's identity.

Table 1: Theoretical HRMS Data for this compound This table presents calculated theoretical values.

| Molecular Formula | Ion Species | Theoretical Monoisotopic Mass (Da) |

| C₁₀H₁₃NO₂ | [M+H]⁺ | 180.10191 |

| C₁₀H₁₃NO₂ | [M+Na]⁺ | 202.08380 |

| C₁₀H₁₃NO₂ | [M-H]⁻ | 178.08735 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis to probe the structure of a molecule. nist.gov In a typical experiment, the molecular ion (or a specific adduct) of this compound, selected in the first stage of mass analysis, is fragmented through collision with an inert gas. The resulting fragment ions are then analyzed in the second stage, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure. nist.gov

While specific experimental MS/MS data for this compound is not available in the cited literature, a plausible fragmentation pattern can be predicted based on its structure and known fragmentation behaviors of similar molecules like benzoic acid. chemscene.com Key fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the carboxylic acid moiety, and subsequent fragmentations of the aromatic ring.

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺) This table outlines a hypothetical fragmentation pattern based on chemical principles.

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |

| 180.1 | Loss of ethylene | 152.1 | C₂H₄ |

| 180.1 | Loss of water | 162.1 | H₂O |

| 180.1 | Loss of formic acid | 134.1 | CH₂O₂ |

| 134.1 | Loss of carbon monoxide | 106.1 | CO |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. units.it By analyzing the diffraction pattern produced when X-rays interact with a crystalline material, one can deduce the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Crystallography for Absolute Structure

Single-crystal X-ray crystallography provides the most detailed and unambiguous structural information. It requires a single, high-quality crystal of the compound. Although no published single-crystal structure of this compound was found, analysis of related structures, such as 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, reveals common structural motifs. nih.gov For instance, many benzoic acid derivatives form centrosymmetric dimers in the crystal via hydrogen bonds between their carboxylic acid groups. nih.gov A hypothetical analysis would provide precise atomic coordinates, bond lengths, and angles, confirming the molecular conformation.

Table 3: Hypothetical Single-Crystal Crystallographic Data for this compound This table is an illustrative example of parameters obtained from single-crystal XRD analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.16 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a crucial technique for identifying crystalline phases and studying polymorphism—the ability of a compound to exist in multiple crystal forms. units.itnih.gov Each polymorph has a unique crystal lattice and will produce a distinct PXRD pattern, which serves as a fingerprint for that specific form. bldpharm.com PXRD is widely used in pharmaceutical sciences to ensure batch-to-batch consistency and to characterize different solid forms of a drug substance, which can have different physical properties. cymitquimica.com While no specific polymorphs of this compound have been reported, PXRD would be the primary tool for their discovery and identification.

Table 4: Representative PXRD Data for a Hypothetical Crystalline Form (Form I) This table shows an example of PXRD peak data used for phase identification.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 45 |

| 12.8 | 6.9 | 100 |

| 17.1 | 5.2 | 80 |

| 24.3 | 3.7 | 65 |

| 25.7 | 3.5 | 90 |

Coordination Chemistry: 2 Ethylamino 5 Methylbenzoic Acid As a Ligand in Metal Complexes

Ligand Design Principles and Coordination Modes

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure and electronic properties dictate the resulting metal complex's geometry, stability, and reactivity. 2-(Ethylamino)-5-methylbenzoic acid is an example of a bifunctional ligand, possessing both a carboxylic acid and a secondary amine group, which can both participate in coordinating to a metal center.

The presence of both a carboxylate and an amine group allows this compound to act as a chelating ligand. Chelation is the process where a single ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate ring. In this case, the deprotonated carboxylate group (COO-) and the nitrogen atom of the ethylamino group can coordinate to a metal ion, forming a stable chelate ring. This chelation enhances the stability of the resulting complex compared to coordination with monodentate ligands. The formation of such stable ring structures is a common feature in the coordination chemistry of amino acids and their derivatives. nih.gov

The denticity of a ligand refers to the number of donor atoms that can bind to the central metal ion. This compound can act as a bidentate ligand, utilizing both the carboxylate oxygen and the amine nitrogen to coordinate to a single metal center. It is also possible for it to act as a monodentate ligand, coordinating through either the carboxylate group or the amine group, depending on the reaction conditions and the nature of the metal ion.

Ambidentate character refers to a ligand that can coordinate to a metal ion through two different atoms. While this compound has two different donor atoms (oxygen and nitrogen), the term ambidentate is more commonly used for ligands where either one or the other donor atom binds, but not both simultaneously to the same metal in a chelating fashion. In the context of this ligand, the more relevant concept is its ability to bridge between two metal centers, with the carboxylate group coordinating to one metal and the amine group to another, leading to the formation of polynuclear complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound can be achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. nih.govrasayanjournal.co.in The resulting complexes can then be characterized using various spectroscopic and analytical techniques to confirm their formation and elucidate their structures.

Transition metals are frequently used in coordination chemistry due to their variable oxidation states and ability to form complexes with diverse geometries.

Copper (Cu): Copper(II) complexes are known to form with a variety of ligands, often exhibiting square planar or distorted octahedral geometries. The interaction of this compound with copper(II) would likely result in a chelated complex. nih.gov

Palladium (Pd): Palladium(II) complexes, typically with a square planar geometry, are of interest for their catalytic activities. nih.govscience.gov The chelation of this compound to a palladium center could be investigated for potential applications in catalysis. mdpi.com

Iron (Fe): Iron can exist in multiple oxidation states, commonly +2 and +3, and forms complexes with a wide range of coordination numbers and geometries. The complexation with this compound could lead to mononuclear or polynuclear iron complexes with interesting magnetic and redox properties. mdpi.comnih.govmdpi.com

Rhodium (Rh) and Iridium (Ir): Rhodium and iridium are heavy transition metals known for forming stable organometallic complexes with applications in catalysis and materials science. nih.govrsc.orgnih.govrsc.orgmdpi.comnih.gov The synthesis of rhodium and iridium complexes with this compound could yield compounds with interesting photophysical or catalytic properties.

Coordination complexes can be classified as homoleptic or heteroleptic. unacademy.comyoutube.com

Homoleptic complexes are those in which a central metal ion is coordinated to only one type of ligand. For example, a complex where the metal is exclusively bound to 2-(Ethylamino)-5-methylbenzoate ligands would be considered homoleptic.

Heteroleptic complexes contain more than one type of ligand coordinated to the central metal ion. unacademy.com For instance, a complex could be synthesized where this compound is one of the ligands, along with other ligands such as water, ammonia, or phosphines.

The formation of either homoleptic or heteroleptic complexes depends on the stoichiometry of the reactants and the reaction conditions.

Several techniques are employed to confirm the successful synthesis of a metal complex and to determine its structure and properties. nih.govrasayanjournal.co.inuobaghdad.edu.iqresearchgate.netorientjchem.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. Upon complexation, the characteristic vibrational frequencies of the C=O group in the carboxylic acid and the N-H group in the amine will shift. For example, a decrease in the stretching frequency of the C=O bond and a shift in the N-H stretching and bending vibrations would provide strong evidence for the coordination of these groups to the metal center. inlibrary.uz

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding to the metal.

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the metal complex. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, indicates the formation of the complex.

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complex, thus confirming its composition. rdd.edu.iq

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the complex, which can be compared with the calculated values for the proposed formula. uobaghdad.edu.iq

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | Identification of coordinated functional groups (carboxylate, amine) through shifts in vibrational frequencies. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the solution-state structure and confirmation of ligand binding via changes in chemical shifts. |

| UV-Visible Spectroscopy | Observation of electronic transitions (e.g., d-d transitions, charge transfer bands) confirming complex formation. |

| Mass Spectrometry | Determination of the molecular weight and confirmation of the overall composition of the complex. |

| Elemental Analysis | Confirmation of the empirical formula of the synthesized complex. |

Structural Elucidation of Metal-Ligand Architectures

The three-dimensional arrangement of atoms in a metal complex is critical to its physical and chemical properties. The elucidation of these structures is achieved through various analytical techniques, with X-ray crystallography being the most definitive for the solid state and spectroscopic methods like NMR and EPR providing insight into solution-state behavior.

While specific X-ray crystallographic data for metal complexes of this compound are not widely available in the current literature, analysis of closely related N-substituted anthranilic acid complexes provides significant insight into expected coordination modes. For instance, studies on copper(II) complexes with N-(2-carbamoylethyl)anthranilic acid (H(Ce-anth)) and N-(2-carboxyethyl)anthranilic acid (H2CEAnt) reveal common structural motifs.

In the complex [Cu(Ce-anth)2]·6H2O, the copper atom is situated at a center of symmetry and exhibits a tetragonal bipyramidal geometry. researchgate.net The coordination sphere is formed by two tridentate-chelating (O, N, O) ligands. researchgate.net The equatorial plane is comprised of the oxygen atoms from the two carboxylate groups and the nitrogen atoms of the amino groups, while the amide oxygen atoms from the carbamoylethyl substituents coordinate at the axial positions. researchgate.netresearchgate.net This results in a (4 + 2) coordination environment. researchgate.net Similarly, dinuclear copper(II) complexes featuring bridging ligands are also a common architectural motif in the coordination chemistry of related ligands. mdpi.comrsc.orgdigitellinc.com

These examples suggest that this compound would likely act as a bidentate ligand, coordinating through the carboxylate oxygen and the amino nitrogen. Depending on the metal ion, solvent, and presence of other co-ligands, monomeric, dimeric, or polymeric structures could be formed. The specific bond lengths and angles would be influenced by the steric and electronic factors unique to this ligand.

| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| [Cu(Ce-anth)2]·6H2O | Cu(II) | Tetragonal Bipyramidal (4+2) | Two tridentate (O,N,O) ligands in a fac conformation; Cu at center of symmetry. | researchgate.netresearchgate.net |

| [Cu(CEAnt)(H2O)]·H2O | Cu(II) | Square Pyramidal (4+1) | Tridentate (O,N,O) ligand coordination; water molecule completes the coordination sphere. | researchgate.net |

| [Cu(ambt)2(clba)4] | Cu(II) | Dinuclear | Bridging carboxylate ligands connecting two copper centers. | rsc.org |

Table 1. X-ray crystallographic data for selected metal complexes of N-substituted anthranilic acid derivatives.

The coordination number and geometry of a metal complex are dictated by a delicate balance of steric and electronic effects stemming from both the metal ion and the ligand. nih.gov For this compound, two key substituents, the N-ethyl group and the C-5 methyl group, play a significant role.

Electronic Factors: The ethyl group is an electron-donating group by induction. This increases the electron density on the nitrogen atom, enhancing its Lewis basicity and making it a stronger donor to the metal center. This enhanced donor strength can lead to more stable metal-ligand bonds. The methyl group at the 5-position of the benzene (B151609) ring also contributes a weak electron-donating effect, further influencing the electronic properties of the ligand system. The final coordination geometry—be it tetrahedral, square planar, square pyramidal, or octahedral—is a result of the interplay between these electronic effects and the steric demands of the ligands around the metal ion. mdpi.com

While solid-state structures are vital, understanding the behavior of complexes in solution is crucial for applications in areas like catalysis.

Nuclear Magnetic Resonance (NMR): For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools. Coordination of this compound to a metal ion would cause significant shifts in the signals of the protons and carbons near the coordination sites (the NH, carboxyl, and adjacent aromatic protons). This can confirm the coordination of the ligand in solution. For instance, NMR data for the related N-methylanthranilic acid shows distinct chemical shifts for its protons, which would be expected to change upon complexation. chemicalbook.com However, for paramagnetic metal complexes, such as those of Cu(II), Co(II), or Fe(III), the presence of unpaired electrons can lead to severe broadening of NMR signals, often rendering the technique unusable for detailed structural elucidation. mdpi.com

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is the technique of choice for studying paramagnetic species. For complexes of this compound with metals like copper(II), EPR can provide valuable information about the oxidation state of the metal, its coordination environment, and the nature of the metal-ligand bonding. researchgate.net The EPR spectra of copper(II) complexes, for example, are sensitive to the geometry of the complex, allowing differentiation between, for instance, square planar, tetrahedral, or octahedral environments. mdpi.com Studies on copper(II) complexes with other N,O-donor ligands have successfully used EPR to characterize the metal's environment. capes.gov.br

Catalytic Activity and Mechanistic Studies of Metal Complexes

Metal complexes are central to the field of catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. chemanager-online.comnih.gov Complexes derived from anthranilic acid and its derivatives have shown promise in various catalytic applications. nih.govatu.ie

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. chemanager-online.com This often leads to high activity and selectivity under mild reaction conditions. epfl.ch While specific studies on the catalytic use of this compound complexes are scarce, the broader family of anthranilate complexes has been explored.

For example, cobalt(II) and copper(II) complexes of the parent anthranilic acid have demonstrated high catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a model reaction for assessing catalytic performance. nih.govatu.ie Ruthenium(II) complexes with Schiff base derivatives of related amino acids have been used as catalysts for the transfer hydrogenation of ketones. eurjchem.com Given these precedents, it is plausible that metal complexes of this compound could also function as effective catalysts for a range of organic transformations, including oxidations, reductions, and carbon-carbon coupling reactions. eurjchem.comacs.org Mechanistic studies for such reactions often involve identifying key catalytic intermediates and understanding the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. icp.ac.rund.edu

| Catalyst System | Reaction Type | Key Findings | Reference |

| Co(II) and Cu(II) anthranilate complexes | Reduction of 4-nitrophenol | High catalytic activity observed in the presence of NaBH₄. | nih.govatu.ie |

| Ru(II)-Schiff base complexes | Transfer hydrogenation of ketones | Effective catalysis using 2-propanol as the hydrogen source. | eurjchem.com |

| Ni(II) anilinotropone complexes | Ethylene polymerization | Detailed mechanistic studies revealed barriers to migratory insertion. | icp.ac.ru |

| Ru₃(CO)₁₂ (precatalyst) | Carbonylation of aza-heterocycles | Mechanistic proposals involve ortho-metalated trinuclear Ru-clusters. | dtu.dk |

Table 2. Examples of homogeneous catalysis using metal complexes of anthranilic acid and related ligands.

A major drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the product mixture. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue. Homogeneous catalysts can be "heterogenized" by immobilizing them onto solid supports.

Potential strategies for creating heterogeneous catalysts from this compound complexes include:

Immobilization on Inorganic Supports: The complex could be anchored to materials like silica, alumina, or zeolites. This can be achieved by modifying the ligand with a functional group that can covalently bind to the support surface.

Anchoring to Organic Polymers: The complex can be attached to a polymer backbone, such as polystyrene.

Use of Ionic Liquids: Metal complexes can be dissolved in ionic liquids, creating a catalytic liquid phase that is immiscible with many organic solvents, allowing for easy separation of products. nih.gov This approach combines the benefits of homogeneous catalysis (well-defined active sites) with the practical advantages of heterogeneous systems. nih.gov

These strategies aim to create recyclable catalysts that maintain high activity and selectivity, making chemical processes more sustainable and economically viable. researchgate.net

Detailed Mechanistic Investigation of Catalytic Cycles

A thorough examination of the catalytic cycles involving metal complexes of this compound provides critical insights into the reaction pathways. Such investigations are paramount for the rational design of more efficient catalysts.

The initiation of a catalytic cycle hinges on the effective activation of substrates and reagents by the metal-ligand complex. The this compound ligand plays a crucial, multifaceted role in this initial step. The coordination of a substrate to the metal center is often the first interaction, and the electronic environment created by the ligand can significantly influence the binding affinity and the subsequent activation.

The ethylamino group, being an electron-donating group, can increase the electron density on the metal center. This enhanced electron density can facilitate the oxidative addition of substrates, a key activation step in many catalytic cycles. Conversely, the carboxylate group can act as an internal base or a secondary coordination site, assisting in the deprotonation of substrates or stabilizing transition states.

Table 1: Postulated Substrate Activation Modes by a Generic [M-{this compound}] Complex

| Activation Mode | Description | Role of Ligand |

| Oxidative Addition | The metal center inserts into a substrate bond, increasing its oxidation state. | The electron-rich nature of the ligand can promote this process by stabilizing the higher oxidation state of the metal. |

| Lewis Acid Activation | The metal center acts as a Lewis acid, withdrawing electron density from the substrate and making it more susceptible to nucleophilic attack. | The overall electronic properties of the ligand modulate the Lewis acidity of the metal center. |

| Substrate Deprotonation | A basic site on the ligand or the metal-ligand complex removes a proton from the substrate, generating a more reactive nucleophile. | The carboxylate or amino group of the ligand can participate directly in this process. |

Detailed kinetic studies and computational modeling are essential to elucidate the precise mechanism of substrate activation for a given reaction. These investigations can reveal the rate-determining step and provide a quantitative understanding of the ligand's influence.

The versatility of this compound as a ligand allows for its potential application in a range of catalytic reactions, each with its distinct mechanistic pathway.

Hydroamination: In catalytic hydroamination, the addition of an N-H bond across a C-C multiple bond, the ligand can facilitate the deprotonation of the amine substrate and the subsequent migratory insertion of the alkene or alkyne into the metal-amide bond. The steric bulk of the ligand can also play a critical role in controlling the regioselectivity of the addition.

Oxidation: For catalytic oxidation reactions, the ligand must be robust enough to withstand the harsh oxidative conditions. The this compound ligand can stabilize high-valent metal-oxo or metal-peroxo species, which are often the key oxidants in the catalytic cycle. The electronic properties of the ligand can tune the redox potential of the metal center, thereby influencing the reactivity and selectivity of the oxidation process.

Carbonylation: In carbonylation reactions, which involve the insertion of carbon monoxide into a metal-carbon or metal-heteroatom bond, the ligand's electronic and steric features are critical. The electron-donating nature of the ethylamino group can enhance the back-bonding from the metal to the CO ligand, facilitating its activation. The steric profile of the ligand can influence the rate of migratory insertion and the subsequent reductive elimination to afford the carbonylated product.

Systematic modification of the this compound ligand scaffold is a powerful strategy for optimizing catalytic performance. By altering the electronic and steric properties of the ligand, it is possible to fine-tune the activity, selectivity, and stability of the catalyst.

Table 2: Predicted Effects of Ligand Modifications on Catalytic Performance

| Modification | Predicted Effect on Ligand Properties | Potential Impact on Catalysis |

| Substitution on the Aromatic Ring | Introduction of electron-withdrawing or -donating groups alters the electronic density on the metal center. | Can modulate the rate of oxidative addition, reductive elimination, and the Lewis acidity of the catalyst. |

| Variation of the N-Alkyl Group | Increasing the steric bulk of the alkyl group (e.g., from ethyl to isopropyl or tert-butyl) enhances steric hindrance around the metal center. | Can improve selectivity (e.g., enantioselectivity in asymmetric catalysis) and catalyst stability by preventing bimolecular decomposition pathways. |

| Modification of the Carboxylate Group | Esterification or amidation of the carboxylic acid can alter the ligand's coordination mode and its ability to act as a proton shuttle. | May lead to changes in the catalytic mechanism and the overall efficiency of the reaction. |

For instance, the introduction of a bulky substituent ortho to the carboxylate group could create a more defined chiral pocket around the metal center, potentially leading to higher enantioselectivity in asymmetric transformations. Similarly, replacing the ethyl group with a more electron-donating group could enhance the rate of a key catalytic step that is sensitive to the electron density at the metal. These modifications, when guided by mechanistic understanding, pave the way for the development of highly specialized and efficient catalytic systems.

Supramolecular Chemistry and Crystal Engineering of 2 Ethylamino 5 Methylbenzoic Acid

Self-Assembly Strategies and Principles

There is currently no specific information available in the scientific literature detailing the self-assembly strategies and principles of 2-(Ethylamino)-5-methylbenzoic acid. The molecule possesses both a carboxylic acid group and a secondary amine, which are excellent hydrogen bond donors and acceptors. This suggests a high potential for the formation of various supramolecular synthons, such as the common carboxylic acid dimer or catemer motifs, as well as amine-acid interactions. In principle, the interplay between these functional groups could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. However, without experimental data, any description of its self-assembly remains purely speculative. Future research, including single-crystal X-ray diffraction studies, would be necessary to elucidate the actual self-assembly patterns of this compound.

Rational Design of Hydrogen-Bonded Networks

The rational design of hydrogen-bonded networks involving this compound is an area that remains to be explored. The fundamental components for such design are present in the molecule: the carboxylic acid can form robust O-H···O hydrogen bonds, and the N-H group of the ethylamino substituent can participate in N-H···O or N-H···N interactions. The methyl group on the benzene (B151609) ring could also influence the packing of these networks through steric effects or weak C-H···π interactions. A systematic study could involve the use of co-formers to create multi-component crystals with predictable hydrogen-bonding patterns. However, no such studies have been reported for this compound.

Co-Crystallization and Salt Formation Studies

A thorough search of chemical databases and scientific literature did not yield any studies on the co-crystallization or salt formation of this compound. Co-crystallization with other active pharmaceutical ingredients (APIs) or pharmaceutically acceptable co-formers could be a viable strategy to modify its physicochemical properties. Similarly, the acidic carboxylic acid group and the basic secondary amine group present the possibility of forming intramolecular or intermolecular salts. The pKa difference between the acidic and basic functional groups would be a critical factor in determining whether a co-crystal or a salt is formed with a given co-former. Experimental screening and characterization are required to investigate these possibilities.

Polymorphism and Solid-State Phase Transitions

Information regarding the polymorphism and solid-state phase transitions of this compound is not available in the current body of scientific literature. The potential for conformational flexibility of the ethylamino group and different hydrogen-bonding arrangements suggests that polymorphism could be expected for this compound.

Polymorphic Forms and Their Interconversion

There are no reported polymorphic forms of this compound, and consequently, no studies on their interconversion. The identification of different polymorphs would be the first step, followed by an investigation of their thermodynamic relationships and the conditions under which they can be interconverted.

Crystallization Techniques for Polymorph Control

Without identified polymorphs, there are no established crystallization techniques for controlling the polymorphic outcome of this compound. General techniques for polymorph screening and control, such as varying solvents, cooling rates, and using additives, have not been specifically applied to or reported for this compound.

Characterization of Solid-State Forms (e.g., PXRD, DSC, TGA)

No publicly available Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA) data for this compound could be located. These analytical techniques are fundamental for identifying and characterizing different solid-state forms. The generation and publication of such data would be invaluable for any future work on the solid-state properties of this compound.

Research Perspectives in Advanced Material Science Applications Chemically Oriented

Design and Synthesis for Polymer Science Building Blocks

Synthetic polymers are fundamental to modern materials, and their properties are dictated by the monomer units from which they are constructed. scitechdaily.com The bifunctional nature of 2-(Ethylamino)-5-methylbenzoic acid (with its carboxylic acid and amine groups) presents theoretical possibilities for its use as a monomer.

Monomer Incorporation into Polymer Chains

Theoretically, this compound could be incorporated into polymer chains through several established polymerization techniques. For instance, the carboxylic acid and secondary amine functionalities would allow it to act as an A-B type monomer in step-growth polymerization to form polyamides. This process would involve the formation of amide bonds between the molecules of the monomer, potentially leading to a new class of functional polyamides.

The general reaction for this type of polymerization is: n(HOOC-R-NHR') → H-(OOC-R-NR')n-OH + (n-1)H₂O

This approach would create a polymer backbone with regularly spaced functional moieties derived from the monomer's structure.

Functional Polymers with this compound Moieties

The incorporation of this compound as a side group or comonomer could impart specific functionalities to a polymer. The secondary amine and the aromatic ring could serve as sites for further chemical modifications, allowing for the tuning of the polymer's properties. The presence of these moieties could influence characteristics such as solubility, thermal stability, and adhesive properties. For example, the amine group could be used to introduce cross-linking capabilities or to chelate metal ions.

Ligand Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). researchgate.net The carboxylic acid group of this compound makes it a prime candidate for use as an organic ligand in the synthesis of new MOFs.

Directed Assembly of Porous Materials

Table 2: Common Metal Precursors and Solvents in MOF Synthesis

| Component | Examples |

|---|---|

| Metal Precursors | Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride |

| Organic Solvents | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Methanol |

This table represents common components used in MOF synthesis, which would be relevant for experiments involving this compound.

Functionalization of MOF Structures for Specific Chemical Reactivity

The uncoordinated secondary amine group of the this compound ligand would represent a functional site within the pores of a hypothetical MOF. This "free" amine group could be exploited for post-synthetic modification, where additional molecules are grafted onto the framework to introduce new functionalities. nih.gov For example, it could serve as a basic catalytic site for organic reactions or as a binding site for capturing specific guest molecules like carbon dioxide. This approach allows for the rational design of MOFs with tailored chemical reactivity.

Exploration of Optical and Electronic Material Characteristics

The electronic structure of this compound, characterized by its substituted aromatic ring, suggests that materials incorporating this compound could exhibit interesting optical and electronic properties.

The study of such properties would involve synthesizing materials where the compound is a key component and then analyzing them with various spectroscopic and electrical measurement techniques. For instance, polymers or MOFs containing this compound could be investigated for photoluminescence, with potential applications in sensors or light-emitting devices. The specific arrangement of the aromatic rings and the presence of the electron-donating amino group could influence the material's absorption and emission spectra.

In the realm of electronic materials, the incorporation of this compound into conjugated polymers could affect charge transport properties. The design of organic semiconductors often relies on the modification of aromatic building blocks to tune their energy levels and intermolecular interactions. While there is no specific data for this compound, its structure provides a basis for future exploration in this field.

Aggregation-Induced Emission (AIE) Studies for Related Compounds

Aggregation-induced emission is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation. This process is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The molecular structure of this compound, with its potential for both hydrogen bonding via the carboxylic acid and amino groups, and steric interactions from the ethyl and methyl groups, makes its derivatives interesting candidates for AIE studies.

Research on related N-aryl anthranilic acids has demonstrated that the formation of intermolecular hydrogen bonds can lead to enhanced emission in the solid state. For instance, studies on cyanostyrene-based D-π-A type conjugated compounds bearing triphenylamine (B166846) units have shown that intermolecular hydrogen bonds (C–H⋯O, C–H⋯N) can increase the rigidity of the molecular skeleton, restricting intramolecular rotation and resulting in high fluorescence quantum yields in the solid state. researchgate.net

Furthermore, a study on 2-aminophenylboronic acid revealed that it exists as a dimer and exhibits aggregation-induced enhanced emission (AIEE) with a high solid-state fluorescence quantum yield of 81.3%. nih.govscirp.org This was attributed to ordered molecular packing through intermolecular interactions that prevent π–π stacking, which typically quenches fluorescence. nih.govscirp.org

The photophysical properties of N-substituted aminobenzoates are also sensitive to their environment. For example, the fluorescence quantum yield and lifetime of meta-methyl anthranilate (m-MA) increase in polar solvents, indicating a sensitivity to the surrounding medium that is crucial for AIE applications. rsc.org

Given these findings, derivatives of this compound could be engineered to exhibit AIE properties. The interplay between the ethylamino and methyl groups could be systematically tuned to control the aggregation behavior and, consequently, the emission characteristics.

Table 1: Photophysical Properties of Related AIE-Active Compounds

| Compound | Solvent/State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| Cyanostyrene-G2 | THF | - | - | <0.03 | researchgate.net |

| Cyanostyrene-G2 | Powder | - | - | 0.67 | researchgate.net |

| 2-APBA dimer | Solid State | - | - | 81.3% | nih.govscirp.org |

| meta-Methyl anthranilate | EtOH | - | - | 0.64 ± 0.02 | rsc.org |

Potential as Organic Light-Emitting Diode (OLED) Components in Research Contexts

Organic light-emitting diodes are a major focus of materials research due to their applications in displays and solid-state lighting. The efficiency and color of an OLED are largely determined by the organic materials used in its emissive layer. Materials capable of Thermally Activated Delayed Fluorescence (TADF) are particularly sought after as they can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.govnih.gov

The design of TADF molecules often involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small singlet-triplet energy splitting (ΔEST). mdpi.com The structure of this compound, with its electron-donating amino group and electron-withdrawing carboxylic acid group, provides a donor-acceptor framework that is a common feature in TADF emitters.

Research on blue electroluminescent materials has utilized derivatives of fluorene (B118485) substituted with phenylanthracene. researchgate.net These materials exhibit good thermal stability and efficiencies, with one device demonstrating an external quantum efficiency of 1.87%. researchgate.net While structurally different, this highlights the potential of aromatic carboxylic acid derivatives in OLEDs.